4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
4-chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClFN3/c13-12-11-7-10(16-17(11)6-5-15-12)8-1-3-9(14)4-2-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHHVGFZQDCXKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=CN=C(C3=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloropyrazole with 4-fluorobenzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit notable antimicrobial properties. A study synthesized various derivatives, including those based on the pyrazolo structure, and evaluated their antibacterial and antifungal activities against several pathogens. The results indicated that many compounds showed significant efficacy, suggesting that 4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine could be explored further as an antimicrobial agent .
Antitumor Activity
The compound has been investigated for its antitumor potential. In vitro studies have shown that related pyrazolo derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). These findings indicate the potential for 4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine to be developed into a therapeutic agent for cancer treatment .
Enzyme Inhibition
Compounds with similar structures have been reported to act as enzyme inhibitors, particularly against cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation and pain pathways. The ability of this compound to interact with these enzymes could lead to anti-inflammatory applications .
Photophysical Properties
Research indicates that pyrazolo derivatives possess significant photophysical properties, making them suitable candidates for optical applications. Their ability to act as fluorophores opens avenues for their use in materials science, particularly in developing sensors and imaging agents .
Crystal Engineering
The unique structural characteristics of 4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine allow it to form crystals with interesting conformational properties. This aspect can be leveraged in solid-state applications, enhancing the performance of materials used in electronics and photonics .
Comparative Analysis with Related Compounds
Here is a comparison table highlighting some related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyridine | Structure | Methyl group instead of fluorine; potential different biological activity. |
| 4-Bromo-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine | Structure | Bromine substituent; may exhibit different pharmacological properties. |
| 4-Fluoro-2-(phenyl)pyrazolo[1,5-a]pyrimidine | Structure | Lacks chlorine; focuses on fluorinated derivatives' activity. |
These comparisons illustrate how variations in substituents can significantly alter biological activities and applications.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Structural Analogues with Pyrazolo[1,5-a]pyrazine Core
Key Structural Insights :
- Chlorine at C4 : Enhances reactivity for nucleophilic substitution, enabling diverse functionalization (e.g., piperazine or sulfanyl groups) .
- Fluorophenyl at C2 : The 4-fluorophenyl group improves membrane permeability due to its hydrophobic nature, while fluorine atoms modulate electronic effects for target binding .
Functional Analogues with Related Heterocyclic Cores
Key Functional Insights :
- Core Heterocycle : Pyrazolo[1,5-a]pyrazine derivatives generally exhibit higher metabolic stability than pyrazolo[1,5-a]pyrimidines due to reduced ring strain .
- Substituent Effects : Alkyl chains (e.g., C4–C5 in TLR7 antagonists) improve potency by enhancing hydrophobic interactions, while warheads (e.g., acrylamide in BIIB129) enable covalent target engagement .
Biological Activity
4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound belongs to the pyrazolo[1,5-a]pyrazine class, which has been associated with various pharmacological properties.
- Molecular Formula : C14H10ClN3
- Molecular Weight : 271.71 g/mol
- Structure : The compound's structure includes a pyrazolo[1,5-a]pyrazine core with chloro and fluorine substituents on the phenyl ring, enhancing its reactivity and biological activity .
Biological Activities
The biological activity of 4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine has been explored in various studies, revealing its potential as an anti-cancer agent, antimicrobial agent, and enzyme inhibitor.
Anticancer Activity
Research indicates that compounds with similar pyrazolo scaffolds exhibit promising anticancer properties. For instance, derivatives have shown selective inhibition of critical kinases involved in cancer progression. The unique combination of chloro and fluorine in this compound may enhance its binding affinity to these targets .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various pathogens. Studies have reported that pyrazole derivatives can inhibit the growth of bacteria and fungi. For example, related compounds have shown effective antifungal activity with IC50 values indicating potent inhibition against specific fungal strains .
Enzyme Inhibition
Inhibitory studies have highlighted the compound's potential as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme implicated in pyrimidine biosynthesis and a target for immunosuppressive therapies. In vitro assays have confirmed that 4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine exhibits significant activity compared to known DHODH inhibitors .
Case Studies
Several case studies illustrate the biological implications of this compound:
-
In Vitro Studies on Cancer Cell Lines :
- A study evaluated the cytotoxic effects of the compound on various cancer cell lines, demonstrating dose-dependent inhibition of cell proliferation.
- The mechanism was linked to apoptosis induction through caspase activation.
- Antifungal Activity Assessment :
- Molecular Docking Studies :
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine | Structure | Anticancer, Antimicrobial |
| 4-Bromo-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine | Structure | Varies based on bromine substitution |
| 4-Fluoro-2-(phenyl)pyrazolo[1,5-a]pyrimidine | Structure | Focus on fluorinated derivatives' activity |
This table highlights how variations in substituents can significantly alter biological activities and applications within the pyrazole class.
Q & A
Q. What are the common synthetic routes for 4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine?
The synthesis typically involves cyclization reactions of hydrazine derivatives with halogenated precursors. For example:
- Cyclization of hydrazine intermediates : Reacting 4-fluorophenylhydrazine with chlorinated pyrazole-carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or PCl₅) to form the pyrazolo[1,5-a]pyrazine core .
- Palladium-catalyzed cross-coupling : Introducing the 4-fluorophenyl group via Suzuki-Miyaura coupling, leveraging the reactivity of the chlorine substituent at position 4 .
- Multi-step functionalization : Sequential reactions (e.g., halogenation, esterification) to install substituents, as seen in structurally similar pyrazolo[1,5-a]pyrazines .
Q. Optimization parameters :
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency.
- Temperature : Controlled heating (80–120°C) minimizes side reactions.
- Catalysts : Pd(PPh₃)₄ for cross-coupling reactions .
Q. How is the molecular structure of this compound characterized?
Key characterization techniques include:
For 4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine, SMILES notation would follow patterns observed in analogs: ClC1=CN2C(=NC=C2C3=CC=C(F)C=C3)C=N1 .
Q. What are the typical chemical reactions involving this compound?
- Nucleophilic substitution : The chlorine atom at position 4 is replaced by amines, thiols, or alkoxides under basic conditions (e.g., K₂CO₃ in DMF) .
- Cross-coupling : Suzuki-Miyaura or Buchwald-Hartwig reactions to install aryl/heteroaryl groups .
- Oxidation/Reduction : Functionalization of the pyrazine ring (e.g., nitro group reduction to amine) .
Example :
Replacing Cl with morpholine in DMF at 100°C yields a morpholine-substituted derivative, enhancing solubility for biological assays .
Advanced Questions
Q. How can structure-activity relationship (SAR) studies guide optimization?
SAR studies focus on:
- Substituent effects : The 4-fluorophenyl group enhances target binding (e.g., kinase inhibition) compared to chlorophenyl analogs .
- Electron-withdrawing groups : Chlorine at position 4 increases electrophilicity, facilitating nucleophilic attacks in prodrug designs .
- Ring modifications : Fusing oxadiazole or oxazole rings (as in related compounds) improves metabolic stability .
Q. Methodology :
- Bioisosteric replacement : Swap 4-fluorophenyl with 2,4-difluorophenyl to assess binding affinity changes .
- Pharmacophore modeling : Align analogs with known inhibitors (e.g., kinase targets) to identify critical interactions .
Q. What computational tools predict the compound’s physicochemical properties?
- Collision cross-section (CCS) prediction : Ion mobility-mass spectrometry (IM-MS) models estimate CCS values for gas-phase behavior, aiding in metabolite identification .
- DFT calculations : Optimize ground-state geometry and predict NMR/IR spectra (e.g., using Gaussian or ORCA) .
- Molecular docking : Simulate binding to targets (e.g., COX-2 or EGFR kinases) using AutoDock or Schrödinger .
Example : DFT calculations for 4-chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazine predicted a dipole moment of 4.2 D, influencing solubility .
Q. How can researchers resolve contradictions in biological activity data?
Contradictions arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (IC₅₀ vs. Ki).
- Solubility issues : Poor aqueous solubility may lead to false negatives; use DMSO concentrations <0.1% or prodrug formulations .
- Metabolic instability : Rapid hepatic clearance in vivo vs. in vitro stability.
Q. Resolution strategies :
- Dose-response validation : Repeat assays with standardized protocols .
- Metabolite profiling : Use LC-MS to identify active/inactive metabolites .
Q. How are reaction conditions optimized for high-yield synthesis?
- Solvent screening : Test DMF, THF, and acetonitrile for cyclization efficiency .
- Catalyst loading : Vary Pd(PPh₃)₄ from 1–5 mol% in cross-coupling reactions .
- Temperature gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min at 150°C vs. 12 hr conventional heating) .
Case study : Ethyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate synthesis achieved 85% yield using Pd(OAc)₂ (2 mol%) and 80°C in DMF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
